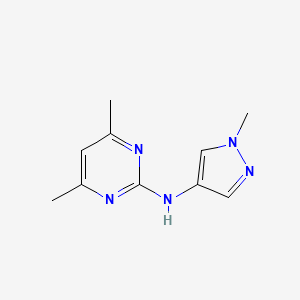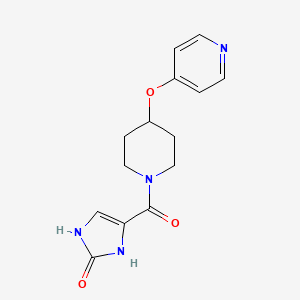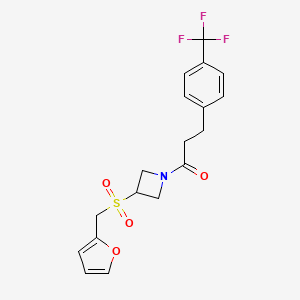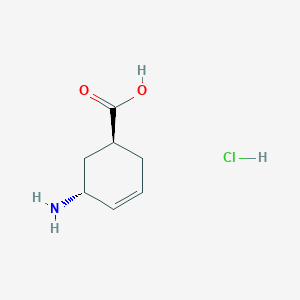
N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, commonly known as AHPCO, is a chemical compound that has gained significant attention in scientific research in recent years. It is a derivative of oxalamide and is synthesized through a specific method. AHPCO has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
- Novel Synthetic Approaches : A study by Mamedov et al. (2016) presents a novel synthetic methodology for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the target compound, showing the versatility of oxalamides in synthetic chemistry. This method is operationally simple and yields a variety of anthranilic acid derivatives and oxalamides efficiently (Mamedov et al., 2016).
Material Science and Catalysis
- Catalytic Applications : Xia et al. (2016) discuss the use of an oxalamide derivative in catalyzing the hydroxylation of (hetero)aryl halides, suggesting potential catalytic applications for similar compounds. This highlights the role of oxalamides in facilitating chemical transformations under mild conditions, offering good to excellent yields (Xia et al., 2016).
Environmental Applications
- Electro-Fenton Degradation of Antimicrobials : Research by Sirés et al. (2007) on the electro-Fenton degradation of antimicrobials provides insights into environmental remediation techniques that could potentially apply to the degradation of complex organic compounds such as N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide. This study underscores the importance of advanced oxidation processes in breaking down persistent organic pollutants (Sirés et al., 2007).
Photocatalysis and Degradation
- Photocatalytic Degradation Studies : The work by Sturini et al. (1997) on the TiO2 catalyzed degradation of certain anilides, including herbicides, could provide a parallel for understanding the environmental fate or degradation pathways of similar compounds. This suggests the potential for photocatalytic methods to contribute to the breakdown of complex organic molecules in water systems (Sturini et al., 1997).
Supramolecular Chemistry
- Supramolecular Assemblies : Research on the structures and magnetic properties of oxamido-bridged complexes by Zhang et al. (2007) may offer a foundational understanding of how N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide could interact in supramolecular assemblies. The study provides insights into the design of molecular materials with specific magnetic properties, demonstrating the utility of oxalamides in constructing complex molecular architectures (Zhang et al., 2007).
特性
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-8-4-5-9-14(13)20-17(23)16(22)19-11-10-15(21)12-6-2-1-3-7-12/h1-9,15,21H,10-11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUKMRZFUHMYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethoxy)benzoyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2971171.png)
![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)


![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)


![N-[[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]prop-2-enamide](/img/structure/B2971183.png)


![(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2971190.png)
![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)
![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)